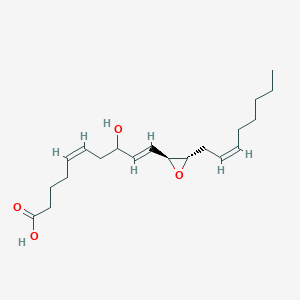
hepoxilin A3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepoxilin A3 is a biologically active epoxy alcohol derived from arachidonic acid through the 12-lipoxygenase pathway. It is part of the hepoxilin family, which includes other compounds such as hepoxilin B3. This compound is known for its role in various physiological and pathological processes, including inflammation and insulin secretion .
Preparation Methods
Hepoxilin A3 is synthesized from arachidonic acid through the action of 12-lipoxygenase, which converts arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HPETE). This intermediate undergoes an intramolecular rearrangement to form this compound. The reaction is facilitated by the presence of iron (Fe^3+) ions .
In industrial settings, the production of this compound involves the use of purified enzymes and controlled reaction conditions to ensure the stability of the compound, as it is known to be quite unstable and prone to rapid decomposition .
Chemical Reactions Analysis
Hepoxilin A3 undergoes several types of chemical reactions, including:
Reduction: The reduction of this compound can lead to the formation of various hydroxylated products.
Substitution: This compound can form conjugates with glutathione, resulting in the formation of this compound-C and this compound-D.
Common reagents used in these reactions include epoxide hydrolase inhibitors and glutathione. The major products formed from these reactions are trioxilins and glutathione conjugates .
Scientific Research Applications
Hepoxilin A3 has a wide range of scientific research applications:
Mechanism of Action
Hepoxilin A3 exerts its effects by acting as a signaling molecule that modulates various cellular processes. It is known to facilitate the migration of neutrophils across epithelial barriers, which is crucial in the body’s response to infections . The compound interacts with specific receptors on the surface of cells, leading to changes in ion fluxes and the activation of downstream signaling pathways .
Comparison with Similar Compounds
These compounds share similar structures but differ in the positions of their hydroxyl and epoxide groups .
Hepoxilin B3: Similar to hepoxilin A3 but with different biological activities.
Hepoxilin A4 and B4: Derived from eicosapentaenoic acid and have four double bonds instead of three.
This compound is unique due to its specific role in neutrophil migration and its potential therapeutic applications in diabetes and inflammation .
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,9E)-8-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18-,19-/m0/s1 |
InChI Key |
SGTUOBURCVMACZ-SEVPPISGSA-N |
SMILES |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Synonyms |
8-EH-2 8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid hepoxilin A hepoxilin A3 hexophilin A3 HXA3 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















